5-Bromo-2,3-diphenyl-1H-indole

Vilsmeier-Haack formylation Regioselectivity Electrophilic aromatic substitution

5-Bromo-2,3-diphenyl-1H-indole (CAS 1259224-11-7) is a fully substituted indole derivative bearing phenyl groups at the 2- and 3-positions and a bromine atom at the 5-position of the indole core. This compound serves as a key synthetic intermediate for constructing extended π-conjugated systems and heterocyclic scaffolds, where the 5-bromo substituent provides a chemically orthogonal handle for transition metal-catalyzed cross-coupling reactions while the 2,3-diphenyl framework imparts steric bulk and extended aromatic conjugation.

Molecular Formula C20H14BrN
Molecular Weight 348.243
CAS No. 1259224-11-7
Cat. No. B596417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-diphenyl-1H-indole
CAS1259224-11-7
Molecular FormulaC20H14BrN
Molecular Weight348.243
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C20H14BrN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H
InChIKeyLALQILLMTIDLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-diphenyl-1H-indole (CAS 1259224-11-7): Synthetic Access Point to Functionalized 2,3-Diarylindole Architectures


5-Bromo-2,3-diphenyl-1H-indole (CAS 1259224-11-7) is a fully substituted indole derivative bearing phenyl groups at the 2- and 3-positions and a bromine atom at the 5-position of the indole core. This compound serves as a key synthetic intermediate for constructing extended π-conjugated systems and heterocyclic scaffolds, where the 5-bromo substituent provides a chemically orthogonal handle for transition metal-catalyzed cross-coupling reactions while the 2,3-diphenyl framework imparts steric bulk and extended aromatic conjugation [1]. The compound is a solid at ambient temperature with a molecular formula of C20H14BrN and molecular weight of 348.24 g/mol, and is commercially available at purities of 95-98% .

Why 5-Bromo-2,3-diphenyl-1H-indole (CAS 1259224-11-7) Cannot Be Replaced by Unsubstituted or Regioisomeric Indoles


The combination of a 5-bromo substituent with 2,3-diphenyl groups on the indole core is not interchangeable with simpler indole analogs for two critical reasons. First, the bromine atom at the 5-position enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at a site that remains electronically and sterically distinct from the 2- and 3-positions, which are already fully substituted [1]. Second, the 2,3-diphenyl substitution pattern introduces significant steric hindrance that alters both the reactivity of the bromine center and the conformational landscape of the molecule relative to mono-phenyl or unsubstituted indoles, as evidenced by X-ray crystallographic studies of the parent 2,3-diphenylindole framework showing substantial phenyl torsional displacement [2]. Substituting this compound with 5-bromoindole, 2-phenylindole, or 2,3-unsubstituted bromoindoles would fundamentally alter the accessible chemical space, regioselectivity of subsequent derivatization, and the photophysical properties of downstream products [3].

Quantitative Differentiation Evidence for 5-Bromo-2,3-diphenyl-1H-indole (CAS 1259224-11-7) Versus Closest Structural Analogs


Regioselective Formylation at C6 Position: Distinct Electrophilic Reactivity Profile Versus Unsubstituted 2,3-Diphenylindole

5-Bromo-2,3-diphenylindole undergoes Vilsmeier-Haack formylation exclusively at the C6 position (para to the bromine atom), affording the 6-formyl derivative as the sole product. This regioselectivity differs fundamentally from unsubstituted 2,3-diphenylindole, which lacks the bromine directing group and would exhibit an altered substitution pattern due to the absence of halogen electronic effects [1].

Vilsmeier-Haack formylation Regioselectivity Electrophilic aromatic substitution

Suzuki-Miyaura Cross-Coupling Potential: Bromine as Orthogonal Handle Versus 2,3-Diphenylindole

The 5-bromo substituent on 5-bromo-2,3-diphenylindole serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C5 position. This orthogonal functionalization handle is completely absent in 2,3-diphenylindole (CAS 3469-20-3), which requires pre-functionalization via electrophilic substitution (with lower regioselectivity) or de novo synthesis to achieve analogous C5-derivatized products [1]. While 5-bromoindole (CAS 10075-50-0) also contains a bromine, it lacks the 2,3-diphenyl scaffold that provides extended conjugation and the steric environment influencing both the coupling kinetics and the properties of resulting biaryl products .

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

Structural Rigidity and Steric Profile: Crystallographic Comparison to Parent 2,3-Diphenylindole

X-ray crystallographic analysis of the parent 2,3-diphenylindole reveals that the C2 and C3 phenyl groups are twisted out of the indole ring plane by 54° and 44°, respectively, due to steric interactions between the adjacent phenyl substituents [1]. The introduction of bromine at the 5-position in 5-bromo-2,3-diphenylindole adds further steric bulk and electronic perturbation to the indole core. While direct crystallographic data for the 5-bromo derivative is not available, the established torsional angles of the parent compound provide a quantitative baseline for understanding the three-dimensional architecture that distinguishes this scaffold from less sterically encumbered bromoindoles (e.g., 5-bromoindole, phenyl torsion angles = 0° for unsubstituted positions).

X-ray crystallography Steric hindrance Conformational analysis

Electronic Structure Perturbation: Extended π-Conjugation Versus Non-Phenylated Bromoindoles

Auger spectroscopy studies of 2,3-diphenylindole (C20H15N) demonstrate that the 2,3-diphenyl substitution extends the π-conjugated system and alters the valence band electronic density of states relative to simpler indole frameworks [1]. The experimental Auger spectra have been successfully modeled using self-convolution of the calculated valence band density of states, confirming that carbon states predominantly contribute to the electronic profile. The addition of bromine at the 5-position (producing C20H14BrN) introduces a heavy atom effect that further modulates the electronic structure and is expected to enhance spin-orbit coupling, a phenomenon exploited in phosphorescent OLED host design where 5-bromo-substituted indoles are employed as building blocks [2].

Valence band density of states Auger spectroscopy Electronic structure

Optimal Procurement and Application Scenarios for 5-Bromo-2,3-diphenyl-1H-indole (CAS 1259224-11-7)


Synthesis of 6-Functionalized 2,3-Diphenylindole Derivatives via Sequential C6 Formylation Followed by C5 Cross-Coupling

Users requiring sequential diversification of the indole scaffold can leverage the documented Vilsmeier-Haack formylation at C6 to install an aldehyde group, followed by palladium-catalyzed Suzuki-Miyaura coupling at the C5 bromine position. This orthogonal reactivity enables the preparation of 5-aryl-6-formyl-2,3-diphenylindoles, a substitution pattern that would be challenging to access from non-brominated 2,3-diphenylindole or regioisomeric bromoindoles [1].

Precursor for Phosphorescent OLED Host Materials Requiring 2,3-Diarylindole Cores

Patent literature explicitly describes the use of 5-bromo-substituted indoles as key intermediates in the synthesis of phosphorescent host compounds for organic electroluminescent devices [1]. The 2,3-diphenyl substitution provides extended conjugation and steric bulk beneficial for charge transport and exciton confinement, while the 5-bromo handle enables attachment to triazine, carbazole, or fluorene moieties via cross-coupling to produce high-triplet-energy host materials [2].

Construction of Sterically Congested Biindolyl Systems via One-Pot Borylation-Suzuki Sequences

The 5-bromo-2,3-diphenylindole scaffold is well-suited for Miyaura borylation followed by Suzuki-Miyaura homocoupling or heterocoupling to generate sterically demanding biindolyl architectures [1]. The 2,3-diphenyl groups create a congested environment that mimics the challenges encountered in synthesizing hindered biaryl systems, making this compound a valuable test substrate for evaluating new catalytic systems or for producing materials where twisted intramolecular charge-transfer states are desired.

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